Cas no 1170067-14-7 (N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide)

N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide
- N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
- SR-01000923648
- AKOS024515045
- VU0648453-1
- F5598-0052
- N-cyclohexyl-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
- SR-01000923648-1
- 1170067-14-7
-
- Inchi: 1S/C18H24N4O3/c23-18(19-14-5-2-1-3-6-14)22-10-8-13(9-11-22)16-20-21-17(25-16)15-7-4-12-24-15/h4,7,12-14H,1-3,5-6,8-11H2,(H,19,23)
- InChI Key: RTZNCZIWTKZZQV-UHFFFAOYSA-N
- SMILES: N1(C(NC2CCCCC2)=O)CCC(C2=NN=C(C3=CC=CO3)O2)CC1
Computed Properties
- Exact Mass: 344.18484064g/mol
- Monoisotopic Mass: 344.18484064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 450
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.4Ų
- XLogP3: 2.2
N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5598-0052-2mg |
N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1170067-14-7 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F5598-0052-2μmol |
N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1170067-14-7 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5598-0052-10mg |
N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1170067-14-7 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5598-0052-1mg |
N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1170067-14-7 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5598-0052-10μmol |
N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1170067-14-7 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F5598-0052-5μmol |
N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1170067-14-7 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F5598-0052-20μmol |
N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1170067-14-7 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F5598-0052-4mg |
N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1170067-14-7 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5598-0052-25mg |
N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1170067-14-7 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F5598-0052-30mg |
N-cyclohexyl-4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide |
1170067-14-7 | 30mg |
$178.5 | 2023-09-09 |
N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide Related Literature
-
Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
-
3. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
Additional information on N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide
N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide (CAS No. 1170067-14-7): An Overview
N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide (CAS No. 1170067-14-7) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.
The chemical structure of N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide is characterized by a central oxadiazole ring linked to a furan moiety and a cyclohexyl-substituted piperidine group. The presence of these functional groups imparts specific pharmacological properties to the molecule, making it a promising candidate for further research and development.
Recent studies have highlighted the potential of N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide has shown promising results in preclinical studies as an anticonvulsant agent. Research conducted at the University of California demonstrated that this compound effectively reduces seizure frequency and duration in animal models of epilepsy. The anticonvulsant activity is attributed to its ability to modulate GABAergic neurotransmission, which plays a crucial role in maintaining neuronal excitability.
The anticancer potential of N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide has also been explored in several studies. A notable study published in Cancer Research found that this compound exhibits selective cytotoxicity against various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism underlying its anticancer activity involves the induction of apoptosis through the activation of caspase-dependent pathways and the inhibition of cell cycle progression.
The pharmacokinetic profile of N-cyclohexyl-4-5-(furan-2-y l)-1,3 , 4 - o x ad i az ol - 2 - y lp i pe ri di ne - 1 - c ar bo x am i de has been investigated to assess its suitability for therapeutic use. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, such as a long half-life and low clearance rate. These properties make it an attractive candidate for further development as an orally administered drug.
Toxicity studies have also been conducted to evaluate the safety profile of N-cyclohexyl - 4 - 5 - ( f u r an - 2 - y l ) - 1 , 3 , 4 - o x ad i az ol - 2 - y l p i pe ri di ne - 1 - c ar bo x am i de . Results from these studies indicate that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in animal models. However, further clinical trials are necessary to confirm its safety and efficacy in humans.
In conclusion, N-cyclohexyl - 4 - 5 - ( f u r an - 2 - y l ) - 1 , 3 , 4 - o x ad i az ol - 2 - y l p i pe ri di ne - 1 - c ar bo x am i de (CAS No. 1170067–14–7) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of anti-inflammatory, anticonvulsant, and anticancer therapies.
1170067-14-7 (N-cyclohexyl-4-5-(furan-2-yl)-1,3,4-oxadiazol-2-ylpiperidine-1-carboxamide) Related Products
- 185457-33-4(dimethyl 5-aminobenzene-1,3-dicarboxylate hydrochloride)
- 1272730-59-2(3-Benzofuranamine, 6-ethyl-2,3-dihydro-, (3S)-)
- 1283145-59-4(2-Fluoro-4-iodo-1-(O-tolyloxy)benzene)
- 2034303-84-7(5-{[3-(ethanesulfonyl)azetidin-1-yl]sulfonyl}-2-methoxybenzamide)
- 13685-00-2((2-bromo-1-methoxyethyl)benzene)
- 2680688-18-8(benzyl N-(3-bromo-5-fluoro-2-methylphenyl)carbamate)
- 1502332-11-7(4-Bromo-5-chloro-2-methyl-6-(trifluoromethyl)pyrimidine)
- 1574635-45-2(Methyl 2-amino-5-(trifluoromethyl)thiophene-3-carboxylate)
- 2227726-44-3(methyl 5-(1S)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate)
- 2679942-46-0((2R,5S)-5-phenyl-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carboxylic acid)




